molecular formula C18H23N3O3 B12493372 1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione

1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B12493372
M. Wt: 329.4 g/mol
InChI Key: ZYFLBGMOILRSOS-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinazoline core, followed by the introduction of the piperidin-1-yl and propyl groups. Commonly used reagents and conditions for these reactions include:

    Formation of Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Piperidin-1-yl Group: This can be achieved through nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Introduction of Propyl Group: Alkylation reactions using propyl halides or similar reagents are employed to introduce the propyl group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

    4-anilinoquinazolines: Known for their anticancer properties, particularly as inhibitors of epidermal growth factor receptor (EGFR).

    2,4-diaminoquinazolines: Studied for their antimicrobial and antifolate activities.

    Quinazoline-2,4-diones: Known for their diverse biological activities, including anti-inflammatory and anticonvulsant properties.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C18H23N3O3/c1-2-10-20-17(23)14-8-4-5-9-15(14)21(18(20)24)13-16(22)19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3

InChI Key

ZYFLBGMOILRSOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3

Origin of Product

United States

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